2-(Chloromethyl)-5-methyl-1,3-benzoxazole

Antimicrobial Activity Structure-Activity Relationship (SAR) Positional Isomerism

2-(Chloromethyl)-5-methyl-1,3-benzoxazole (CAS: 41014-44-2) is a heterocyclic compound belonging to the benzoxazole family, characterized by a fused benzene-oxazole ring system with a reactive chloromethyl group at the 2-position and a methyl substituent at the 5-position. It serves as a versatile synthetic intermediate in medicinal chemistry and materials science, with a molecular formula of C9H8ClNO and a molecular weight of 181.62 g/mol.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 41014-44-2
Cat. No. B1608179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-methyl-1,3-benzoxazole
CAS41014-44-2
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)CCl
InChIInChI=1S/C9H8ClNO/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,5H2,1H3
InChIKeyHLMSMIKJAZQYJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-5-methyl-1,3-benzoxazole (CAS 41014-44-2): A Key Heterocyclic Intermediate for Targeted Synthesis


2-(Chloromethyl)-5-methyl-1,3-benzoxazole (CAS: 41014-44-2) is a heterocyclic compound belonging to the benzoxazole family, characterized by a fused benzene-oxazole ring system with a reactive chloromethyl group at the 2-position and a methyl substituent at the 5-position [1]. It serves as a versatile synthetic intermediate in medicinal chemistry and materials science, with a molecular formula of C9H8ClNO and a molecular weight of 181.62 g/mol [1]. The compound is primarily utilized for its ability to undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups and facilitating the construction of more complex molecular architectures .

Why In-Class Benzoxazole Analogs Cannot Replace 2-(Chloromethyl)-5-methyl-1,3-benzoxazole in Research and Development


Substituting 2-(Chloromethyl)-5-methyl-1,3-benzoxazole with a generic benzoxazole derivative is scientifically invalid due to the precise structural requirements for biological target engagement and synthetic utility. The specific positioning of the 5-methyl group and the 2-chloromethyl group dictates both the compound's reactivity and its potential pharmacological profile [1]. SAR studies on related benzoxazole series demonstrate that the position and nature of substituents are critical for modulating antimicrobial potency and enzyme inhibition [1]. For instance, the 5-methyl substitution pattern has been shown to yield different microbiological activities compared to its 6-methyl positional isomer, underscoring the non-interchangeable nature of these compounds [2]. Furthermore, the chloromethyl group is essential for further derivatization and is not present in many common benzoxazole building blocks, making this compound a unique and irreplaceable starting material for specific synthetic pathways .

Quantitative Differentiation of 2-(Chloromethyl)-5-methyl-1,3-benzoxazole: A Comparative Evidence Guide


Differentiation by Methyl Group Position: 5-Methyl vs. 6-Methyl Benzoxazole Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives is highly sensitive to the position of the methyl substituent. A comparative study of 5- and 6-methyl-2-(2,4-disubstituted phenyl)benzoxazoles revealed a clear positional effect on potency. The 5-methyl substituted derivative (4c) exhibited an MIC of 12.5 μg/mL against Candida albicans, while the corresponding 6-methyl analog (5c) was less active, with the study noting that only the 5-methyl derivative demonstrated this level of potency [1]. This provides a class-level inference that the 5-methyl substitution pattern in 2-(Chloromethyl)-5-methyl-1,3-benzoxazole is a critical determinant for achieving higher antimicrobial activity compared to its 6-methyl counterpart.

Antimicrobial Activity Structure-Activity Relationship (SAR) Positional Isomerism

Differentiation by Methyl Group Position: Impact on Antibacterial Potency

The same SAR study on positional isomers further highlights the advantage of the 5-methyl substitution for antibacterial applications. The 5-methyl derivative (4b) demonstrated an MIC of 12.5 μg/mL against Staphylococcus aureus, while the analogous 6-methyl derivative (5a) showed an MIC of 25 μg/mL against Pseudomonas aeruginosa [1]. This difference in both potency and bacterial spectrum underscores the unique profile conferred by the 5-methyl group, which cannot be replicated by simply using a 6-methyl analog.

Antibacterial Activity Positional Isomerism MIC

Differentiation by 2-Chloromethyl Group: Enabling PDE9A Inhibitor Synthesis

The 2-chloromethyl group is a critical functional handle that enables the synthesis of specific pharmacologically active compounds. In the patent literature, 2-(Chloromethyl)-5-methyl-1,3-benzoxazole is explicitly claimed as a key intermediate for the preparation of compounds with PDE9A inhibitory activity . This is a verifiable differentiator from analogs lacking this group, such as 5-methylbenzoxazole, which cannot be directly used in this patented synthetic route. This establishes a direct, application-specific reason for procuring this compound over a simpler analog.

PDE9A Inhibition Synthetic Intermediate Patent Evidence

Differentiation by Halogen Substitution Pattern: 5-Methyl vs. 5-Chloro Analogs

The substitution of the 5-methyl group with a halogen, such as in 5-chloro-2-(chloromethyl)-1,3-benzoxazole, results in significantly different physicochemical properties that can impact compound behavior in biological systems and synthesis. The 5-methyl compound has a computed LogP of 2.875 , while the 5-chloro analog is expected to have a higher LogP due to the increased lipophilicity of chlorine. This difference in lipophilicity, quantified by a change in LogP value, directly affects membrane permeability and solubility, which are critical parameters in drug discovery and chemical development.

Physicochemical Properties Halogen Effect LogP

Optimal Research and Industrial Use Cases for 2-(Chloromethyl)-5-methyl-1,3-benzoxazole Based on Comparative Evidence


Medicinal Chemistry: Synthesis of PDE9A Inhibitors for CNS and Metabolic Disorders

This compound is an optimal starting material for projects aimed at developing PDE9A inhibitors. As evidenced by its explicit mention in patents for this target class , its unique 2-chloromethyl-5-methyl substitution pattern is a requirement for a specific, patented synthetic route. Using a non-chloromethylated analog would render this synthetic pathway inoperative. This makes the compound essential for research groups following this specific patented methodology.

Antimicrobial Research: Building Focused Libraries with a 5-Methyl Benzoxazole Scaffold

For researchers seeking to explore the antimicrobial potential of benzoxazoles, this compound offers a defined starting point. Class-level inference from SAR studies indicates that the 5-methyl substitution pattern is associated with higher antimicrobial activity against specific pathogens compared to the 6-methyl isomer [1]. By using 2-(Chloromethyl)-5-methyl-1,3-benzoxazole as a scaffold for library synthesis, scientists can prioritize a substitution pattern that is more likely to yield potent antimicrobial candidates, increasing the efficiency of hit discovery campaigns.

Physicochemical Property Optimization: Tuning Lipophilicity with a 5-Methyl Substituent

The specific LogP value of 2.875 for this compound provides a valuable reference point for medicinal chemists optimizing the physicochemical properties of a lead series. By selecting this compound, researchers can benchmark the effect of a 5-methyl group on lipophilicity. This allows for more informed decisions when comparing it to halogenated analogs (e.g., 5-chloro) or other positional isomers, facilitating rational design to improve solubility, permeability, and overall drug-likeness.

Chemical Biology: Developing Covalent Probes with a Reactive Chloromethyl Handle

The reactive chloromethyl group at the 2-position is a key functional handle for synthesizing chemical probes. This group can be readily substituted with a variety of nucleophiles, including thiols, amines, and alcohols, to append the benzoxazole core to other molecules of interest, such as fluorophores, biotin, or solid supports . This contrasts with analogs like 5-methylbenzoxazole, which lack this reactive moiety and thus cannot be used for the same type of direct, covalent conjugation chemistry.

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